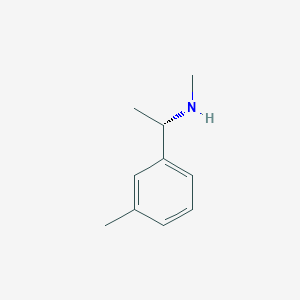
(S)-N-Methyl-1-(m-tolyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Methyl-1-(m-tolyl)ethan-1-amine is a chiral amine compound with the molecular formula C10H15N. It is an enantiomerically pure amine, meaning it exists in a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1-(m-tolyl)ethan-1-amine can be achieved through several methods. One common approach involves the reductive amination of (S)-1-(m-tolyl)ethan-1-one with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. This biocatalytic approach is environmentally friendly and can produce high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-Methyl-1-(m-tolyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated amines.
Aplicaciones Científicas De Investigación
(S)-N-Methyl-1-(m-tolyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs for neurological disorders.
Industry: The compound is used in the production of fine chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of (S)-N-Methyl-1-(m-tolyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various physiological effects, depending on the specific pathways involved. For example, it may influence neurotransmitter release or receptor activation, leading to changes in cellular signaling and function.
Comparación Con Compuestos Similares
(S)-N-Methyl-1-(m-tolyl)ethan-1-amine can be compared to other similar compounds, such as:
(S)-1-Phenylethan-1-amine: Similar structure but with a phenyl group instead of a tolyl group.
(S)-N-Methyl-1-phenylethan-1-amine: Similar structure but with a phenyl group instead of a tolyl group.
(S)-1-(m-Tolyl)ethan-1-amine: Similar structure but without the N-methyl group.
The uniqueness of this compound lies in its specific chiral configuration and the presence of both the N-methyl and m-tolyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H15N |
|---|---|
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
(1S)-N-methyl-1-(3-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15N/c1-8-5-4-6-10(7-8)9(2)11-3/h4-7,9,11H,1-3H3/t9-/m0/s1 |
Clave InChI |
FUGUGUMJMRPTNK-VIFPVBQESA-N |
SMILES isomérico |
CC1=CC(=CC=C1)[C@H](C)NC |
SMILES canónico |
CC1=CC(=CC=C1)C(C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


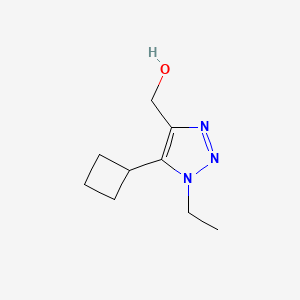
![{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine](/img/structure/B13063586.png)

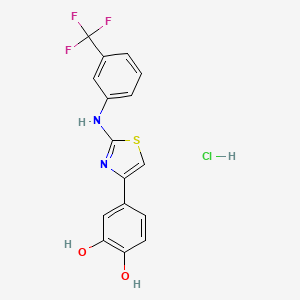
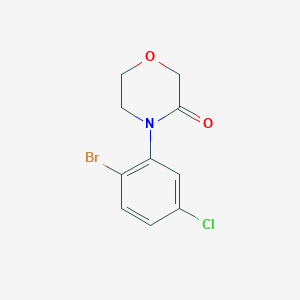
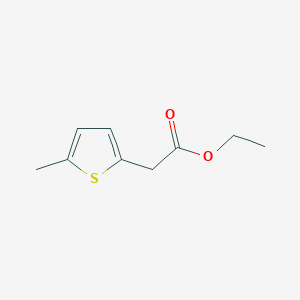
![2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13063630.png)



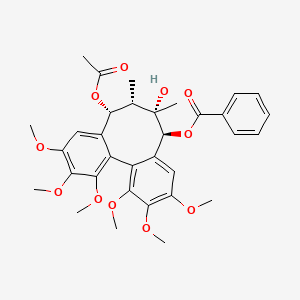
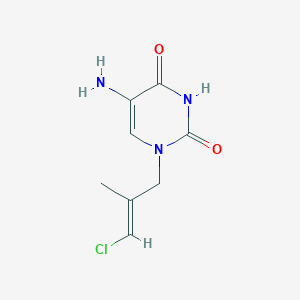

![7-(Propan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B13063661.png)
